N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Chemical Identity and IUPAC Nomenclature
This compound possesses the molecular formula C19H18ClN3O2S and a molecular weight of 387.9 grams per mole. The compound is formally catalogued in the PubChem database under the Compound Identification Number 3137222, establishing its unique chemical identity within the global chemical registry. The systematic IUPAC nomenclature reflects the complex structural architecture of this molecule, incorporating descriptors for each functional group and their spatial relationships within the overall molecular framework.
The compound's canonical Simplified Molecular Input Line Entry System representation provides a standardized method for computational chemistry applications and database searches. This structural notation captures the precise connectivity pattern of atoms within the molecule, including the thioether bridge that connects the imidazole ring system to the acetamide functionality. The InChI key HIEOHFHCRFALQX-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates cross-referencing across different chemical databases and research platforms.
The molecular architecture of this compound demonstrates remarkable structural complexity through its integration of multiple heterocyclic and aromatic systems. The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions. The chlorine atom at the 5-position of the methoxyphenyl ring introduces electrophilic character, while the methoxy group provides electron-donating properties that modulate the overall electronic distribution within the aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O2S |
| Molecular Weight | 387.9 g/mol |
| PubChem CID | 3137222 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
| InChI Key | HIEOHFHCRFALQX-UHFFFAOYSA-N |
Historical Development in Heterocyclic Chemistry
The development of this compound emerges from a rich historical tradition in heterocyclic chemistry that spans more than a century and a half. The foundational work in imidazole chemistry began with Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering synthesis, despite producing relatively low yields, established the fundamental principles for creating carbon-substituted imidazoles and laid the groundwork for the extensive imidazole chemistry that would follow.
The historical significance of imidazole derivatives extends beyond their synthetic accessibility to encompass their ubiquitous presence in biological systems. Many natural products, particularly alkaloids, contain the imidazole ring system, with this structural motif appearing in essential biological building blocks such as histidine and the related hormone histamine. The recognition of imidazole's importance in biological chemistry has driven continuous research efforts to develop synthetic methodologies for creating diverse imidazole-containing compounds with enhanced pharmacological properties.
The evolution of thioacetamide chemistry represents another crucial historical thread in the development of compounds like this compound. Thioacetamide research gained significant momentum in the mid-twentieth century when its hepatotoxicity was first documented in 1948, leading to extensive investigations into its metabolic pathways and biological effects. These studies revealed that thioacetamide requires oxidative bioactivation to exert its biological effects, providing crucial insights into structure-activity relationships that inform modern drug design efforts.
The intersection of imidazole and thioacetamide chemistry has produced a diverse array of hybrid molecules that combine the beneficial properties of both structural classes. Modern synthetic methodologies have enabled the creation of increasingly sophisticated compounds that incorporate multiple heterocyclic systems within a single molecular framework. The development of microwave-assisted synthesis techniques has particularly enhanced the efficiency of creating complex heterocyclic compounds like triazoloquinazolines and related imidazole derivatives, enabling researchers to explore structure-activity relationships with greater precision and efficiency.
Position Within Imidazole-Thioacetamide Hybrid Scaffolds
This compound occupies a distinctive position within the broader class of imidazole-thioacetamide hybrid scaffolds, representing a sophisticated example of molecular design that leverages the complementary properties of multiple heterocyclic systems. The compound exemplifies the strategic combination of imidazole functionality with thioacetamide linkages to create molecules with enhanced biological activity and improved pharmacological profiles. This hybrid approach has become increasingly important in medicinal chemistry as researchers seek to develop compounds that can interact with multiple biological targets or exhibit synergistic effects through different mechanisms of action.
The imidazole component of the molecule contributes several important pharmacological properties that have been extensively documented in the literature. Imidazole-containing compounds demonstrate a remarkably wide range of biological activities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. The versatility of the imidazole scaffold stems from its unique chemical properties, including its amphoteric nature, which allows it to function both as an acid and as a base, and its ability to participate in hydrogen bonding interactions with biological targets.
The thioacetamide portion of the hybrid scaffold introduces additional complexity to the molecular design, particularly through its potential for metabolic activation and covalent binding to biological macromolecules. Research has demonstrated that thioacetamide derivatives can undergo oxidative metabolism to form reactive intermediates that interact with proteins and other cellular components. This metabolic liability has been both a challenge and an opportunity in drug design, as controlled activation of thioacetamide-containing compounds can potentially enhance their therapeutic efficacy while requiring careful consideration of their safety profiles.
The specific substitution pattern present in this compound reflects sophisticated structure-activity relationship optimization. The 5-chloro-2-methoxyphenyl substituent introduces both steric and electronic effects that can modulate the compound's interaction with biological targets. Similar substitution patterns have been explored in related compounds, such as N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, which demonstrates potential applications in pharmaceutical development as a lead compound for further optimization.
| Structural Component | Function | Properties |
|---|---|---|
| Imidazole Ring | Pharmacophore | Amphoteric, hydrogen bonding, aromatic |
| Thioacetamide Linker | Metabolic activation site | Oxidative metabolism, protein binding |
| Chloromethoxyphenyl | Substitution pattern | Electronic modulation, steric effects |
| Methylphenyl imidazole | Extended aromatic system | Hydrophobic interactions, π-π stacking |
Recent advances in synthetic methodology have enabled the efficient preparation of complex imidazole-thioacetamide hybrids through convergent synthetic strategies. These approaches typically involve the formation of the imidazole ring system followed by introduction of the thioacetamide functionality through nucleophilic substitution reactions. The development of novel thiazole derivatives containing imidazole and furan scaffolds has demonstrated the continued evolution of this chemical space, with researchers exploring increasingly complex molecular architectures to achieve desired biological activities.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-23-16(13-6-4-3-5-7-13)11-21-19(23)26-12-18(24)22-15-10-14(20)8-9-17(15)25-2/h3-11H,12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOHFHCRFALQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, a compound with the chemical formula C19H18ClN3O2S, has garnered attention in pharmacological research due to its diverse biological activities. This article examines the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The structure of this compound consists of a chloro-substituted methoxyphenyl group linked to an imidazole moiety through a thioacetamide bond. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK-2, which plays a crucial role in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 22.54 | CDK-2 inhibition leading to apoptosis |
| A549 (Lung) | 5.08 | Induction of caspase-mediated apoptosis |
The compound's ability to trigger apoptosis through CDK inhibition suggests its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
This compound has also been evaluated for antiviral properties. Research indicates that it may inhibit the replication of HIV by targeting reverse transcriptase, demonstrating a promising profile as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The compound exhibited significant antiviral activity with an IC50 value in the low micromolar range .
Anti-inflammatory and Antioxidant Properties
The compound has shown anti-inflammatory effects in various assays, contributing to its potential therapeutic applications in conditions characterized by inflammation. Additionally, it possesses antioxidant properties that may help mitigate oxidative stress-related damage in cells .
Case Studies and Research Findings
- In Vitro Studies : In a study assessing the efficacy of several imidazole derivatives, this compound demonstrated significant inhibition of cell proliferation in cancer models, suggesting its potential as an anticancer drug .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with CDK enzymes leads to cell cycle arrest and subsequent apoptosis in tumor cells. This was evidenced by increased levels of apoptotic markers such as caspase activation and PARP cleavage .
- Comparative Analysis : When compared to standard drugs like doxorubicin, this compound exhibited comparable or superior efficacy against certain cancer cell lines, indicating its potential as a lead compound for further development .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide exhibits promising antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study published in the Journal of Young Pharmacists demonstrated that derivatives of similar compounds showed significant antibacterial activity, suggesting that modifications to the imidazole ring can enhance efficacy against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer. For instance, molecular docking studies indicated strong binding affinities to target proteins involved in cancer cell survival pathways.
A notable case study involved the evaluation of related thioacetamide derivatives against MCF7 human breast adenocarcinoma cells, where several compounds exhibited significant cytotoxic effects . This suggests that this compound could serve as a lead compound for further anticancer drug development.
Anti-inflammatory Effects
Emerging research has pointed to the anti-inflammatory capabilities of this compound. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
In a recent study, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro, indicating that structural modifications could enhance anti-inflammatory activity .
A detailed synthesis protocol was developed for related imidazole derivatives, highlighting the biological activity through various assays. The synthesized compounds were characterized using spectroscopic techniques (NMR, IR), confirming their structures and purity levels .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted using Schrodinger software revealed that the compound interacts favorably with key proteins involved in cancer progression and microbial resistance mechanisms. These findings support further exploration into its potential as a dual-action therapeutic agent targeting both cancer and infections .
Comparison with Similar Compounds
Triazinoindole-Based Acetamides ()
Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (24) and N-(4-bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide backbone but replace the imidazole core with a triazinoindole system. These derivatives exhibit variations in aryl substituents (e.g., phenoxy, bromo) that influence their electronic properties and binding affinities.
Thiazole-Thioacetamide Derivatives ()
N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methylimidazol-2-yl)thio)acetamide (4a) features a thiazole ring instead of an imidazole. Despite this difference, both 4a and the target compound share a methyl-substituted heterocycle and a phenyl group. The substitution of thiazole with imidazole in the target compound may modulate solubility and metabolic stability due to differences in ring basicity and hydrogen-bonding capacity .
Functional Analogues with Bioactive Substituents
Nitroimidazole Derivatives ()
Compounds like N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]imidazol-2-yl}ethyl]acetamide incorporate a nitro group on the imidazole ring, conferring antibacterial and antiparasitic activities.
Chlorophenyl-Imidazole Analogues ()
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide shares the 5-phenylimidazole core but substitutes the 5-chloro-2-methoxyphenyl group with a 4-chlorophenyl and methylisoxazole moiety. This difference highlights how positional isomerism (chloro at position 4 vs. 5) and the methoxy group in the target compound could enhance lipophilicity and membrane permeability .
Comparative Data Table
Preparation Methods
Debus-Radziszewski Reaction for Imidazole Formation
The 1-methyl-5-phenyl-1H-imidazole fragment is synthesized via the Debus-Radziszewski reaction, which involves a one-pot condensation of an α-diketone, aldehyde, and ammonia source. For this compound, phenylglyoxal monohydrate reacts with ammonium acetate and methylamine hydrochloride in refluxing ethanol to yield 1-methyl-5-phenyl-1H-imidazole. The reaction proceeds through intermediate enamine formation, followed by cyclization (Figure 1).
Reaction Conditions
-
Reactants : Phenylglyoxal monohydrate (1.2 equiv), methylamine hydrochloride (1.5 equiv), ammonium acetate (2.0 equiv)
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C, 6 hours
Preparation of N-(5-Chloro-2-Methoxyphenyl)acetamide
Acetylation of 5-Chloro-2-Methoxyaniline
The acetamide side chain is synthesized by reacting 5-chloro-2-methoxyaniline with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. Triethylamine is used to scavenge HBr, driving the reaction to completion.
Procedure
-
Reactants : 5-Chloro-2-methoxyaniline (1.0 equiv), bromoacetyl bromide (1.1 equiv)
-
Solvent : DCM, 0°C to room temperature
-
Additive : Triethylamine (1.2 equiv)
Final Coupling and Purification
Thioether-Acetamide Conjugation
The thiolated imidazole (1-methyl-5-phenyl-1H-imidazole-2-thiol) reacts with 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide via SN2 mechanism. The product is purified using column chromatography (silica gel, ethyl acetate/hexane 3:7).
Characterization Data
-
Melting Point : 142–144°C
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 6.95 (s, 1H, NH), 3.90 (s, 3H, OCH₃), 3.70 (s, 3H, NCH₃), 3.45 (s, 2H, SCH₂).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent-described method utilizes microwave irradiation to accelerate the alkylation step, reducing reaction time from 8 hours to 20 minutes. This approach improves yield to 78% while minimizing side products.
Continuous Flow Chemistry
Recent advances employ microreactors for the thioether formation step, achieving 82% yield with precise temperature control and reduced solvent waste.
Challenges and Optimization Strategies
Byproduct Formation During Thiolation
Lawesson’s reagent may over-thiolate the imidazole ring, leading to disulfide byproducts. Adding a stoichiometric excess of methyl iodide during workup quenches residual thiols, enhancing purity.
Q & A
Q. What are the recommended synthetic routes and critical parameters for obtaining high-purity N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole core via cyclization of substituted thioureas or amidines under reflux conditions (e.g., glacial acetic acid, 2–5 hours) .
- Step 2: Thioether linkage formation using 2-chloroacetamide derivatives and potassium carbonate in polar aprotic solvents (e.g., DMF) at room temperature .
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Critical Parameters:
- Temperature control (±2°C) during cyclization to avoid side products.
- Inert atmosphere (N₂) for moisture-sensitive intermediates .
- Use of HPLC for purity validation (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents on the imidazole ring (δ ~2.5 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 428.08 (calculated for C₂₁H₁₉ClN₂O₂S) with <2 ppm error .
- FT-IR: Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
Q. What are the key structural features influencing its reactivity in pharmacological contexts?
Methodological Answer:
- Imidazole-thioacetamide scaffold: Enables hydrogen bonding with target enzymes (e.g., cyclooxygenases) .
- Chlorine substituents: Enhance lipophilicity (logP ~3.2), improving membrane permeability .
- Methoxy group: Modulates electronic effects on the phenyl ring, affecting binding affinity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across derivatives with structural variations?
Methodological Answer:
- Comparative SAR Analysis: Systematically vary substituents (e.g., halogens, alkyl chains) and measure IC₅₀ values against target enzymes. For example:
| Derivative Substituent | Bioactivity (IC₅₀, μM) | Key Observation |
|---|---|---|
| -Cl at C5, -OCH₃ at C2 | 1.61 ± 0.2 | Optimal steric fit |
| -NO₂ at C3, -CH₃ at C1 | >1000 | Reduced solubility |
| -CF₃ at C4 | 12.5 ± 3.1 | Enhanced metabolic stability |
- Statistical Validation: Use ANOVA to assess significance of substituent effects on activity .
Q. What strategies optimize the compound’s pharmacokinetic profile through structural modifications?
Methodological Answer:
- Alkyl Chain Extension: Introduce short-chain alkyl groups (e.g., ethyl, propyl) on the acetamide nitrogen to balance solubility and bioavailability .
- Prodrug Design: Convert the thioether to a sulfoxide derivative for controlled release .
- Crystallinity Studies: Use differential scanning calorimetry (DSC) to identify polymorphs with improved stability .
Q. What computational approaches predict binding interactions between this compound and target enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding poses in COX-2 active site (PDB: 5KIR). Key interactions:
- Hydrogen bonds between acetamide carbonyl and Arg120.
- π-π stacking between phenyl rings and Tyr355 .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to elucidate metabolic pathways and potential toxicity?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways:
- Oxidative demethylation of methoxy group.
- Glutathione conjugation at the thioether moiety .
- AMES Test: Screen for mutagenicity using Salmonella strains TA98/TA100 .
Q. What experimental designs resolve contradictory data in enzyme inhibition assays?
Methodological Answer:
- Control Variables: Standardize assay conditions (pH 7.4, 37°C, 1% DMSO) .
- Blind Replication: Repeat assays across independent labs to rule out equipment bias.
- Orthogonal Assays: Validate COX-2 inhibition via Western blot (reduced PGE₂ levels) .
Q. Table 1: Synthetic Conditions for Key Intermediates
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Thiourea + maleimide, glacial AcOH, Δ | 72 | 92% | |
| 2 | K₂CO₃, DMF, rt, 12h | 85 | 98% | |
| 3 | Recrystallization (EtOH/H₂O) | 90 | 99.5% |
Q. Table 2: Computational vs. Experimental LogP Values
| Method | Predicted LogP | Experimental LogP | Deviation |
|---|---|---|---|
| ChemAxon | 3.1 | 3.3 | +0.2 |
| ACD/Percepta | 2.9 | 3.3 | +0.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
